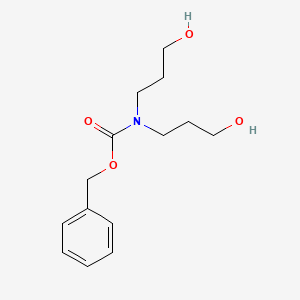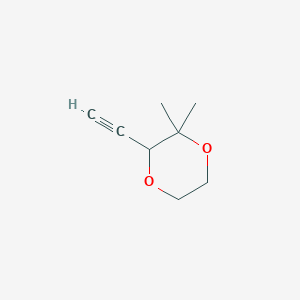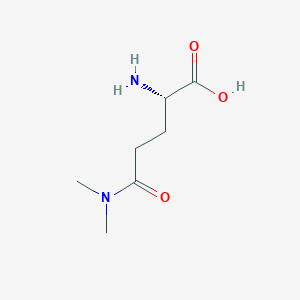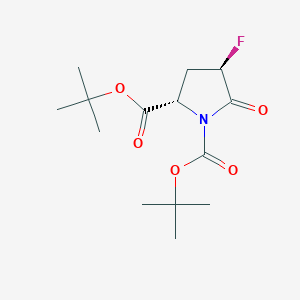
4-(4-Ethoxyphenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is substituted by a 4-ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-ethoxyphenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-hydroxybenzoic acid is first converted to its sodium salt, which then reacts with 4-ethoxyphenol under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as the preparation of intermediates, purification through recrystallization, and quality control to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
Reduction: Reduction of the carboxylic acid group to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Esterification: Formation of 4-(4-ethoxyphenoxy)benzoate esters.
Reduction: Formation of 4-(4-ethoxyphenoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Ethoxyphenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenoxy)benzoic acid: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
4-(4-Ethoxyphenoxy)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from its methoxy and hydroxy analogs, potentially offering different biological activities and applications .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(4-ethoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-2-18-12-7-9-14(10-8-12)19-13-5-3-11(4-6-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
CTYBOVOJVOGGII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)

![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)

![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)





